molecular formula C18H11ClF3NO2S B3217137 Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 117545-95-6

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B3217137
CAS RN: 117545-95-6
M. Wt: 397.8 g/mol
InChI Key: HZXPCTJVBKTMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C18H11ClF3NO2S and a molecular weight of 397.80 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(N=C(S3)Cl)C(F)(F)F . This notation provides a way to represent the structure using text, indicating the arrangement of atoms and bonds.

Safety and Hazards

While specific safety and hazard information for Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

benzhydryl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO2S/c19-17-23-15(18(20,21)22)14(26-17)16(24)25-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPCTJVBKTMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(N=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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